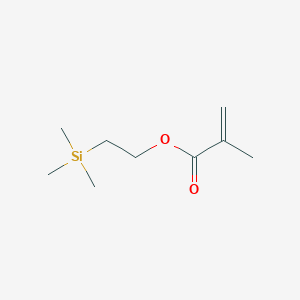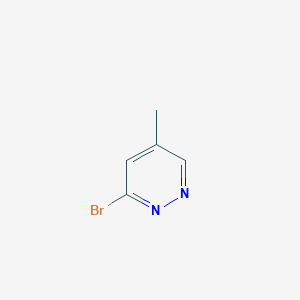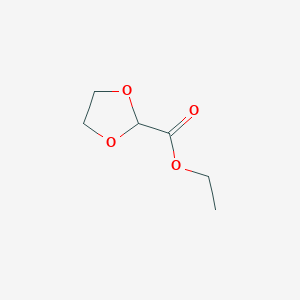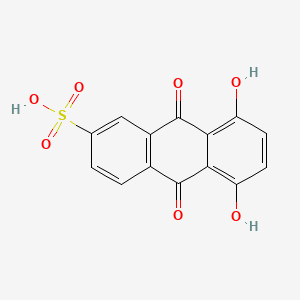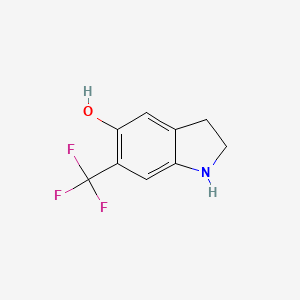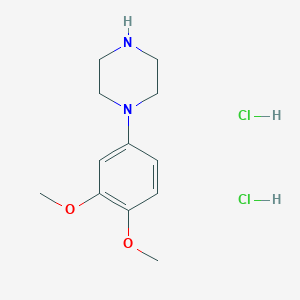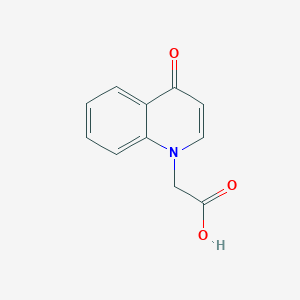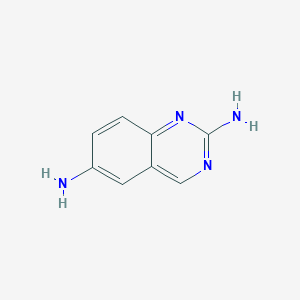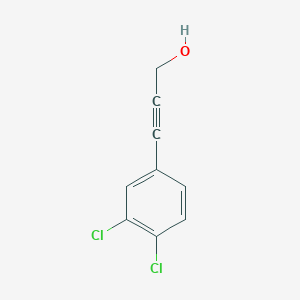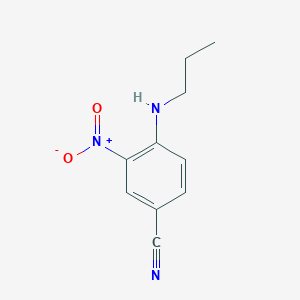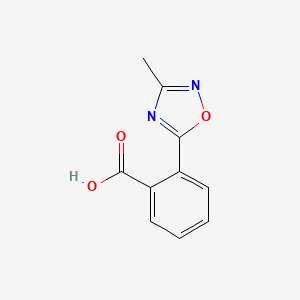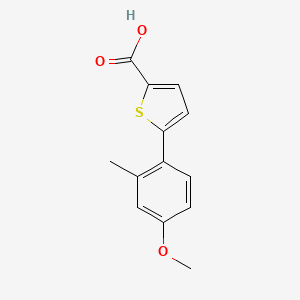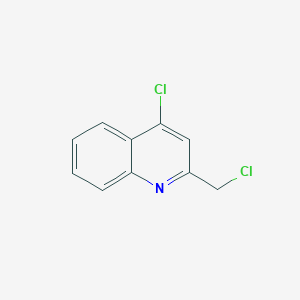![molecular formula C21H12Cl2N6O B1613805 3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile CAS No. 1034474-19-5](/img/structure/B1613805.png)
3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de MK-6186 implique plusieurs étapes clés. Une voie de synthèse comprend une N-alkylation sélective de l'hydrazone, suivie d'une séquence de déprotection et de cyclisation . Le composé est isolé en six étapes avec un rendement global de 35% à partir de matières premières facilement disponibles . Les méthodes de production industrielle ne sont pas largement documentées, mais la voie de synthèse mentionnée fournit une base pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
MK-6186 subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la Recherche Scientifique
MK-6186 a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme un composé outil pour étudier les mécanismes d'inhibition de la transcriptase inverse.
Biologie: Il aide à comprendre les voies biologiques impliquées dans la réplication virale et l'inhibition.
Médecine: Il est étudié pour son utilisation potentielle dans les thérapies antivirales, en particulier pour les infections à VIH-1
Industrie: Il peut être utilisé dans le développement de nouveaux médicaments et thérapies antiviraux.
Mécanisme d'Action
MK-6186 exerce ses effets en inhibant l'enzyme transcriptase inverse, qui est cruciale pour la réplication des rétrovirus comme le VIH-1 . En se liant à l'enzyme transcriptase inverse, MK-6186 empêche la conversion de l'ARN viral en ADN, inhibant ainsi la réplication virale .
Applications De Recherche Scientifique
MK-6186 has several scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of reverse transcriptase inhibition.
Biology: It helps in understanding the biological pathways involved in viral replication and inhibition.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV-1 infections
Industry: It can be used in the development of new antiviral drugs and therapies.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
MK-6186 est comparé à d'autres inhibiteurs non nucléosidiques de la transcriptase inverse tels que:
Névirapine: Un inhibiteur non nucléosidique de la transcriptase inverse de type benzodiazépine.
Dapivirine: Un inhibiteur non nucléosidique de la transcriptase inverse de type diarylpyrimidine.
RO-0335: Un puissant inhibiteur non nucléosidique de la transcriptase inverse de type diphényléther.
MK-6186 est unique en raison de son activité antivirale à large spectre et de ses bons profils pharmacocinétiques . Il est efficace contre les souches sauvages et les souches mutantes cliniquement pertinentes du VIH-1 .
Propriétés
Numéro CAS |
1034474-19-5 |
|---|---|
Formule moléculaire |
C21H12Cl2N6O |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28) |
Clé InChI |
FZBAOOQVQXATRL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl |
SMILES canonique |
C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl |
| 1034474-19-5 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1613722.png)
